2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine
Overview
Description
2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine: is a heterocyclic compound that belongs to the class of benzothienodiazepines This compound is characterized by its fused ring structure, which includes a benzene ring, a thiophene ring, and a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the intermediate, which is then cyclized to form the diazepine ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases, including neurological disorders and psychiatric conditions.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
- 2-Methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-amine
- 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine
- Olanzapine N-oxide
Comparison: 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms in the fused rings. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds. The presence of the diazepine ring also imparts specific pharmacological activities, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-7-6-8-11(13)14-9-4-2-3-5-10(9)15-12(8)16-7/h2-6,15H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWQKYKGNLCCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351025 | |
Record name | 2-Methyl-5H-thieno[2,3-b][1,5]benzodiazepin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612503-08-9 | |
Record name | 2-Methyl-5H-thieno[2,3-b][1,5]benzodiazepin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Olanzamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52G272ZB9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical reaction involved in synthesizing Olanzapine?
A1: Olanzapine is synthesized via a crucial reaction between N-methylpiperazine and 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine (TBD) or its stable acid salt. This reaction typically occurs at elevated temperatures (110°C to 145°C) for a minimum of 5 hours. [] Following the reaction, the mixture is cooled, and the addition of water and/or organic solvents induces the precipitation of Olanzapine, which is then collected. []
Q2: Are there alternative synthesis pathways for 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine, a key precursor to Olanzapine?
A2: Yes, several methods exist for synthesizing 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine. One common approach involves the intramolecular cyclocondensation of [(nitrophenyl)amino]thiophenecarbonitrile. [] This reaction is typically facilitated by a reducing system like tin powder and hydrochloric acid. [, ] While effective, the use of large quantities of hydrochloric acid raises environmental concerns due to pollution and corrosion risks.
Q3: Have there been attempts to address the environmental concerns associated with traditional synthesis methods for Olanzapine precursors?
A3: Yes, researchers have explored alternative reducing systems to minimize the use of harsh chemicals like hydrochloric acid. One promising approach employs stannic chloride in conjunction with sodium hypophosphite (NaHPO2). [] This method significantly reduces the required amount of stannic chloride, thereby mitigating its environmental impact. Additionally, the use of iron powder as a reducing agent has been investigated, although it currently yields moderate results. []
Q4: What are the key structural characteristics of Olanzapine?
A4: While the provided abstracts don't delve into the specific spectroscopic data for Olanzapine, they highlight that its key precursor, 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine hydrochloride, exhibits a melting point exceeding 250°C. [] This information, along with the described synthesis routes, provides valuable insights into the structural characteristics of Olanzapine.
Q5: Has research explored different forms of 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine and their potential impact on Olanzapine synthesis?
A5: Yes, research has identified and characterized a novel hydrate form of 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine hydrochloride. [] This specific form, obtained through a distinct manufacturing process, may offer advantages in terms of stability, solubility, or reactivity during Olanzapine synthesis. Further investigation into the properties of this hydrate could unveil potential benefits for large-scale production or formulation development.
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